5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . The compound you’re asking about has a benzimidazole core, which is substituted with a methyl group and a pentanoic acid group.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, benzimidazole derivatives can be synthesized through several methods. For instance, 2-methylbenzimidazole can react with ethyl-chloroacetate to give N1-Ethylacetate-2-methyl-benzimidazole . Further reaction with thiosemicarbazide gives N1-acetylthiosemicarbazide-2-methyl-benzimidazole .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of the keto (CO) group can be confirmed using IR and 13C NMR spectrum data .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, the compound N1-acetylthiosemicarbazide-2-methyl-benzimidazole can undergo dehydrative annulation by sulfuric acid to give N1-(2’-amino-5’-methylene)-1’,3’,4’-thiadiazole-2-methyl-benzimidazole .
Scientific Research Applications
Antimycobacterial Research
Summary of the Application
The study conducted an in-silico and in-vitro analysis of novel substituted benzimidazolyl derivatives for antimycobacterial potentials targeting enoyl acyl carrier protein reductase (InhA) .
Methods of Application
The researchers synthesized 4-[1-(4-substituted phenyl)-2-hydroxy-3-(2-methyl benzimidazol-1-yl)-3-oxo-propyl amino] substituted aromatic amino (compound 4) and hydrazide derivatives (compound 5a–f) .
Results or Outcomes
Three of the seven lead compounds synthesized had an IC value of approximately 0.5 μg/ml in the in-vitro Alamar blue assay against the Mycobacterium tuberculosis H37Rv strain, which is roughly comparable to the standard marketed drug, Isoniazid (INH) .
Antimicrobial Activity
Summary of the Application
Benzimidazole derivatives, including those related to the compound , have been found to possess a variety of biological activities, including antimicrobial activity .
Methods of Application
These compounds can be synthesized and then tested against a variety of bacterial and fungal strains to determine their efficacy .
Results or Outcomes
The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
Summary of the Application
Some benzimidazole derivatives have been found to possess antitumor activity .
Methods of Application
These compounds can be synthesized and then tested in vitro against various cancer cell lines using assays such as the MTT assay .
Results or Outcomes
The results of these tests can provide valuable information about the potential of these compounds as antitumor agents .
Future Directions
properties
IUPAC Name |
5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINMESZIVCYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355234 |
Source
|
Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
CAS RN |
402944-82-5 |
Source
|
Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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